7-Acetonyloxy-3-acetylamino-8-methoxycoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Acetonyloxy-3-acetylamino-8-methoxycoumarin is a synthetic coumarin derivative known for its diverse biological activities. Coumarins are a class of organic compounds with a benzopyrone structure, and they are widely studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-acetonyloxy-3-acetylamino-8-methoxycoumarin typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Methoxylation: Introduction of a methoxy group at the 8th position of the coumarin ring.
Acetylation: Acetylation of the amino group at the 3rd position.
Acetonyloxylation: Introduction of an acetonyloxy group at the 7th position.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
- Oxidized derivatives with altered biological activities.
- Reduced derivatives with modified pharmacological properties.
- Substituted coumarins with diverse functional groups .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
Comparison with Similar Compounds
- 8-Methoxycoumarin-3-carboxamides
- 7-Hydroxy-3-acetylamino-8-methoxycoumarin
- 7-Acetonyloxy-3-amino-8-methoxycoumarin
Uniqueness: 7-Acetonyloxy-3-acetylamino-8-methoxycoumarin stands out due to its unique combination of functional groups, which confer distinct biological activities. Its acetonyloxy and acetylamino groups contribute to its potent anticancer properties, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C15H15NO6 |
---|---|
Molecular Weight |
305.28 g/mol |
IUPAC Name |
N-[8-methoxy-2-oxo-7-(2-oxopropoxy)chromen-3-yl]acetamide |
InChI |
InChI=1S/C15H15NO6/c1-8(17)7-21-12-5-4-10-6-11(16-9(2)18)15(19)22-13(10)14(12)20-3/h4-6H,7H2,1-3H3,(H,16,18) |
InChI Key |
BPSQKFACFYVPBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=C(C2=C(C=C1)C=C(C(=O)O2)NC(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.